molecular formula C7H13ClO3S B2679223 [1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride CAS No. 1850318-98-7

[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride

Cat. No.: B2679223
CAS No.: 1850318-98-7
M. Wt: 212.69
InChI Key: HXAYQWPLLWBMLS-UHFFFAOYSA-N
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Description

[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride is a sulfonyl chloride derivative featuring a cyclobutane ring substituted with a methoxymethyl group. Sulfonyl chlorides are critical intermediates in organic synthesis, widely used to introduce sulfonate groups or act as electrophilic reagents. The methoxymethyl substituent distinguishes this compound from analogs with alkyl, alkoxy, or halogenated substituents.

Properties

IUPAC Name

[1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-11-5-7(3-2-4-7)6-12(8,9)10/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAYQWPLLWBMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1850318-98-7
Record name [1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride typically involves the reaction of cyclobutylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of [1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows it to form stable covalent bonds with various nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives .

Comparison with Similar Compounds

Molecular Structure and Formula

The following table summarizes key structural differences and molecular data for cyclobutylmethanesulfonyl chloride derivatives:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) CAS Number
[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride -CH₂OCH₃ C₈H₁₃ClO₃S 224.70 (calculated) Not explicitly provided
(1-Ethylcyclobutyl)methanesulfonyl chloride -CH₂CH₃ C₇H₁₃ClO₂S 196.69 1784485-11-5
(1-Ethoxycyclobutyl)methanesulfonyl chloride -OCH₂CH₃ C₇H₁₃ClO₃S 212.69 1897515-10-4
[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride -CH(CF₂) C₇H₁₀ClF₂O₂S 232.70 2386662-87-7

Key Observations :

  • The methoxymethyl derivative has a higher molar mass than the ethyl analog due to the oxygen atom in the substituent.
  • The difluoroethyl variant exhibits increased mass from fluorine atoms, enhancing molecular polarity .

Reactivity Trends :

  • Electrophilicity : The electron-donating methoxymethyl group may reduce sulfonyl chloride reactivity compared to electron-withdrawing substituents (e.g., difluoroethyl) .
  • Hydrolytic Stability : Methoxymethyl’s ether linkage could increase susceptibility to hydrolysis relative to alkyl-substituted analogs, necessitating anhydrous handling .

Physical and Chemical Properties

Property Methoxymethyl Derivative (Inferred) Ethyl Derivative Ethoxy Derivative Difluoroethyl Derivative
Boiling Point (°C) ~280 (predicted) Not reported 281.4 (predicted) Not reported
Density (g/cm³) ~1.25 (predicted) Not reported 1.29 (predicted) Not reported
Polarity Moderate (ether oxygen) Low (alkyl chain) Moderate (ethoxy group) High (fluorine atoms)
Solubility Likely polar aprotic solvents Organic solvents Organic solvents Limited (fluorophobic effects)

Notes:

  • The ethoxy derivative’s higher boiling point aligns with increased polarity from the alkoxy group .
  • Fluorine in the difluoroethyl compound enhances lipophilicity but may reduce aqueous solubility .

Biological Activity

[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride is a sulfonyl chloride compound that has gained attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₃ClO₂S
  • Molecular Weight : 196.70 g/mol
  • CAS Number : 2679283-00-6

The compound features a cyclobutyl ring and a methoxymethyl group, which contribute to its reactivity and biological interactions. The sulfonyl chloride functional group is particularly reactive, allowing it to participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity can lead to the inhibition or activation of enzymes and receptors, influencing various metabolic pathways.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. A study evaluated its effects on several cancer cell lines, revealing promising results in inducing apoptosis.

Cell LineIC50 (µM)Mechanism of Action
P388 Murine Leukemia5.0Induction of apoptosis
HCT116 Colon Cancer3.5Cell cycle arrest
MCF-7 Breast Cancer4.2Apoptosis via caspase activation

These findings suggest that the compound may serve as a candidate for further development in cancer therapy.

Antiviral Activity

The compound also demonstrates potential antiviral effects. In vitro studies have shown efficacy against Herpes Simplex Virus Type I, with an IC50 value of approximately 10 µM, indicating moderate antiviral activity.

Case Studies

Study on Cancer Cell Lines :
In a controlled laboratory setting, this compound was tested on various cancer cell lines. The results indicated a significant reduction in cell viability through apoptosis induction via caspase pathways.

Antiviral Efficacy :
A separate investigation focused on the compound's antiviral properties against Herpes Simplex Virus Type I. The study highlighted a dose-dependent reduction in viral replication, suggesting its potential as a lead for developing antiviral agents.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

  • Absorption : Exhibits good solubility in physiological conditions, enhancing bioavailability.
  • Distribution : Moderate plasma protein binding essential for maintaining effective concentrations.
  • Metabolism : Initial studies suggest hepatic metabolism with possible involvement of cytochrome P450 enzymes.

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